2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate

Physicochemical profiling Drug-likeness Permeability

CFTR modulator research demands a hydrolytically labile probe to dissect esterase-mediated activation. This cyanoquinoline ester (606101-82-0) provides a cleavable thiophene-2-carboxylate linker that enables time-dependent release of the active carboxylic acid metabolite, a mode inaccessible to stable amide congeners such as CoPo-03. - Direct ester/amide pair for decoupling H-bond donor capacity from metabolic stability in corrector/potentiator SAR studies. - Ideal for washout or pulse-chase experiments to map CFTR channel rescue kinetics. - Reduced H-bond donor count and lower TPSA predict enhanced passive permeability for inhalation or topical epithelial delivery. Available from BenchChem with dedicated global logistics for research supply.

Molecular Formula C19H17N3O2S
Molecular Weight 351.4 g/mol
CAS No. 606101-82-0
Cat. No. B12583039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate
CAS606101-82-0
Molecular FormulaC19H17N3O2S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C(=NC2=C1)NCCOC(=O)C3=CC=CS3)C#N)C
InChIInChI=1S/C19H17N3O2S/c1-12-8-13(2)15-10-14(11-20)18(22-16(15)9-12)21-5-6-24-19(23)17-4-3-7-25-17/h3-4,7-10H,5-6H2,1-2H3,(H,21,22)
InChIKeyQLULCXNPTPXSEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate (CAS 606101-82-0): A Cyanoquinoline Ester with Modifiable Pharmacokinetic Potential


2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate (CAS 606101-82-0) is a heterocyclic small molecule (C₁₉H₁₇N₃O₂S, MW 351.42 g/mol) belonging to the cyanoquinoline class . It features a 3-cyano-5,7-dimethylquinoline core linked via an aminoethyl bridge to a thiophene-2-carboxylate ester. This compound is a structural derivative of the validated CFTR corrector/potentiator scaffold (the CoPo series) but departs from the typical amide-terminated analogs by incorporating a hydrolytically labile ester functionality. This ester linkage distinguishes it from in-class amide analogs such as CoPo-22 and CoPo-03, offering the potential for controlled release of the corresponding carboxylic acid metabolite, which can modulate physicochemical, pharmacokinetic, or pharmacodynamic properties in a manner not achievable with the more stable amide congeners [1].

Why Procurement of 2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate Cannot Be Satisfied by Generic Amide or Thioether Analogs


Generic substitution within the cyanoquinoline class is not permissible because the linker chemistry (ester vs. amide or thioether) directly dictates hydrolytic stability, hydrogen-bonding capacity, and metabolic liability, which in turn control the compound's effective concentration at the target and its clearance profile [1]. The thiophene-2-carboxylate ester of 606101-82-0 introduces a hydrogen-bond acceptor-only motif (no H-bond donor) and a cleavable ester bond, whereas the corresponding amide analog CoPo-03 (N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]thiophene-2-carboxamide) adds an H-bond donor and is significantly more resistant to hydrolysis. This difference can result in divergent solubility, membrane permeability, and susceptibility to esterase-mediated activation or degradation routes that are completely absent in amide or thioether analogs . Consequently, selecting an amide or thioether replacement would alter both the biopharmaceutical handling and the potential for generating an active carboxylic acid metabolite, which may be essential for the intended pharmacological or chemical biology application.

Quantitative Evidence Comparing 2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate Against Its Closest Amide and Thioether Analogs


Head-to-Head Comparison of Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area (TPSA)

Replacement of the amide NH (H-bond donor) in CoPo-03 with an ester oxygen (H-bond acceptor only) in 606101-82-0 reduces the number of hydrogen-bond donors from 2 to 1 while retaining 4 acceptors . This modification lowers the predicted topological polar surface area (TPSA) from approximately 84 Ų (CoPo-03 amide) to approximately 76 Ų (606101-82-0 ester), reflecting a diminished capacity to engage in strong intermolecular hydrogen bonding. The reduction in H-bond donors and TPSA is associated with enhanced passive membrane permeability and altered solubility characteristics [1].

Physicochemical profiling Drug-likeness Permeability

Ester vs. Amide Hydrolytic Stability and Potential for Esterase-Mediated Activation

The ester linkage in 606101-82-0 is expected to undergo hydrolysis under physiological conditions at a rate significantly greater than that of the amide bond in CoPo-03. Methyl thiophene-2-carboxylate esters are documented substrates for microbial esterases and can undergo alkaline hydrolysis with half-lives on the order of hours to days depending on pH and temperature, whereas the corresponding amides are stable under identical conditions for much longer durations [1]. Although direct experimental half-life data for 606101-82-0 are not published, comparison with the hydrolysis rates of structurally analogous thiophene-2-carboxylate esters (e.g., methyl thiophene-2-carboxylate, t₁/₂ ~2–10 h in aqueous buffer at pH 7.4, 37 °C) indicates that the ester will be cleaved to thiophene-2-carboxylic acid and the amino-quinoline alcohol under simulated physiological conditions, releasing the free carboxylic acid metabolite .

Metabolic stability Prodrug design Ester hydrolysis

Comparative CFTR Corrector/Potentiator Activity: Ester vs. Amide within the Cyanoquinoline Scaffold

The thiophene amide analog CoPo-03 (N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]thiophene-2-carboxamide) demonstrated dual corrector and potentiator activity on ΔPhe508-CFTR with an EC₅₀ of 14 μM (corrector) and 14 μM (potentiator) in short-circuit current assays [1]. In contrast, the corresponding ester 606101-82-0 introduces an ester oxygen in place of the amide NH, a modification that eliminates one hydrogen bond donor and reduces polar surface area. While direct EC₅₀ data for the ester are not available in the published literature, the structural similarity to the active amide scaffold, combined with the ester's distinct hydrogen-bonding profile, suggests that it may exhibit altered potency or a different corrector/potentiator ratio. The class-level SAR indicates that small changes in the terminal functionality of the cyanoquinoline series can shift activity from dual corrector/potentiator to potentiator-only [2].

Cystic fibrosis CFTR modulation Corrector/potentiator

Recommended Application Scenarios for 2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate Based on Quantitative Differentiation


Pharmacokinetic and Prodrug Studies of Cyanoquinoline CFTR Modulators

The ester linkage of 606101-82-0 makes it uniquely suited for investigating esterase-mediated activation in the cyanoquinoline class. Researchers can compare its plasma and tissue half-life, metabolite profile, and oral bioavailability against the stable amide comparator CoPo-03 to establish whether the ester acts as a prodrug that releases the active carboxylic acid form in vivo, a critical parameter for developing oral CFTR modulators with improved pharmacokinetic properties [1].

Structure-Activity Relationship (SAR) Exploration Around the Terminal Functionality of CoPo Scaffolds

In medicinal chemistry campaigns aiming to optimize the corrector/potentiator ratio of cyanoquinoline-based CFTR modulators, 606101-82-0 provides a direct ester/amide pair that allows researchers to decouple the impact of hydrogen-bond donor capacity and metabolic stability on dual activity. The compound can be used side-by-side with CoPo-03 to map how the absence of an amide NH alters binding interactions at the CFTR target site [2].

Chemical Biology Tool for Controlled Release of Active Metabolites in Cellular Assays

The hydrolyzable ester bond offers a time-dependent release mechanism for the thiophene-2-carboxylic acid fragment. This feature can be harnessed in washout or pulse-chase experiments to study the kinetics of CFTR channel rescue, where a burst of active metabolite is generated upon ester cleavage, distinguishing it from the stable, continuously present amide CoPo-03 [3].

Development of Topical or Inhaled CFTR Modulator Formulations

The reduced hydrogen-bond donor count and lower TPSA of 606101-82-0 relative to amide analogs predict enhanced passive permeability across epithelial barriers. This property is advantageous for formulations intended for inhalation or topical delivery to airway epithelia, where rapid tissue penetration and subsequent esterase-mediated activation can achieve high local concentrations of the active principle with limited systemic exposure [1].

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